(Cbz-ala4)2-rhodamine

Übersicht

Beschreibung

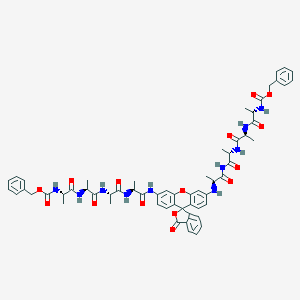

(Cbz-ala4)2-rhodamine is a derivative of rhodamine 110, a well-known fluorescent dye. This compound is characterized by the presence of four alanine residues linked to rhodamine 110 through benzyloxycarbonyl (Cbz) groups. The compound is used extensively in biochemical assays due to its fluorescent properties, which make it an excellent marker for various biological processes.

Wirkmechanismus

Target of Action

The primary target of (Cbz-ala4)2-rhodamine is elastase , a serine proteinase . Elastase plays a crucial role in various biological processes, including tissue remodeling and immune responses.

Mode of Action

This compound acts as a fluorogenic substrate for elastase . It contains an amino acid or peptide covalently linked to each of rhodamine 110’s amino groups . Upon enzymatic cleavage by elastase, the nonfluorescent bisamide substrate is converted first to the fluorescent monoamide and then to rhodamine 110, with a further increase in fluorescence .

Biochemical Pathways

The action of this compound primarily affects the proteinase activity in the biochemical pathway. The enzymatic cleavage of the substrate leads to the release of rhodamine 110, which can be detected due to its fluorescence . This process allows for the monitoring of elastase activity in biological systems.

Pharmacokinetics

It’s important to note that the fluorescence intensity of the monoamide and rhodamine 110, the products of the enzymatic cleavage, is constant from ph 3–9

Result of Action

The action of this compound results in the generation of a fluorescent signal . This signal can be used to measure the activity of elastase in a given sample . The fluorescence can be analyzed with an excitation wavelength of 485 nm and emission wavelength of 525 nm .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature. As mentioned earlier, the fluorescence intensity of the enzymatic products is constant from pH 3–9 This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of the environment

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Cbz-ala4)2-rhodamine involves the coupling of rhodamine 110 with four alanine residues protected by benzyloxycarbonyl groups. The reaction typically proceeds through the following steps:

Protection of Alanine Residues: Alanine residues are protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.

Coupling Reaction: The protected alanine residues are then coupled to rhodamine 110 using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in an organic solvent such as dichloromethane.

Purification: The crude product is purified using techniques like column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-Scale Protection and Coupling: The protection and coupling reactions are scaled up using industrial reactors.

Purification: Industrial purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(Cbz-ala4)2-rhodamine undergoes various chemical reactions, including:

Hydrolysis: The benzyloxycarbonyl groups can be hydrolyzed under acidic or basic conditions to yield the free alanine residues.

Oxidation: The rhodamine core can undergo oxidation reactions, leading to changes in its fluorescent properties.

Substitution: The compound can participate in substitution reactions where the benzyloxycarbonyl groups are replaced with other functional groups.

Common Reagents and Conditions

Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Substitution: Substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.

Major Products Formed

Hydrolysis: Free alanine residues and rhodamine 110.

Oxidation: Oxidized derivatives of rhodamine 110.

Substitution: Substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Enzyme Activity Assays

One of the primary applications of (Cbz-ala4)2-rhodamine is in enzyme activity assays. The compound serves as a substrate for various proteases, allowing researchers to monitor enzyme kinetics and activity.

Fluorogenic Substrates :

- The compound can be utilized in fluorogenic assays where the cleavage of the substrate by proteases leads to an increase in fluorescence intensity. This property is particularly useful for detecting low levels of enzyme activity in biological samples.

Case Study :

- A study demonstrated that this compound could be employed to measure trypsin activity with enhanced sensitivity compared to traditional substrates. The results indicated a significant correlation between the fluorescence signal and trypsin concentration, showcasing its effectiveness as a sensitive assay tool .

Cell Imaging and Tracking

The fluorescent nature of this compound allows for its application in cell imaging and tracking studies. Researchers can use this compound to visualize cellular processes in real-time.

Intracellular Studies :

- By incorporating this compound into live cells, researchers can monitor protease activity within specific cellular compartments, such as lysosomes. This application is crucial for understanding cellular responses to stimuli and disease states.

Case Study :

- In a recent experiment, this compound was used to track the activity of lysosomal proteases in response to oxidative stress in human cell lines. The fluorescence intensity provided insights into the dynamics of protease activation during cellular stress responses .

Proteomics and Biomarker Discovery

This compound is also valuable in proteomics research, facilitating the identification and quantification of proteins involved in various biological processes.

Biomarker Identification :

- The compound can be utilized to identify biomarkers associated with diseases by profiling protease activity linked to specific pathological conditions.

Data Table: Applications in Proteomics

Drug Development

The compound's ability to act as a substrate for various enzymes makes it useful in drug development processes, particularly for screening potential inhibitors.

Inhibitor Screening :

- Researchers can use this compound to evaluate the efficacy of drug candidates that target specific proteases, providing valuable information on their therapeutic potential.

Case Study :

Vergleich Mit ähnlichen Verbindungen

(Cbz-ala4)2-rhodamine is unique due to its specific structure and fluorescent properties. Similar compounds include:

(Cbz-arg)2-rhodamine: Contains arginine residues instead of alanine, used for different biochemical assays.

(Cbz-phe-arg)2-rhodamine: Contains phenylalanine and arginine residues, used for detecting specific proteinases.

(Cbz-ala-ala)2-rhodamine: Contains two alanine residues, used for measuring lysosomal serine proteinase activity.

These compounds differ in their amino acid composition, which affects their specificity and applications in biochemical assays.

Biologische Aktivität

(Cbz-ala4)2-rhodamine is a synthetic compound that belongs to a class of rhodamine derivatives known for their fluorescent properties. This compound has garnered attention in biochemical research due to its potential applications as a fluorogenic substrate for various enzymes, particularly serine proteinases. This article explores the biological activity of this compound, including its synthesis, enzymatic interactions, and implications in biological assays.

Synthesis of this compound

The synthesis of this compound typically involves the coupling of benzyloxycarbonyl (Cbz)-protected alanine with rhodamine derivatives. The general synthetic route is as follows:

- Reagents : Cbz-protected alanine, rhodamine derivative, coupling agents (e.g., DCC or EDC).

- Method :

- Dissolve Cbz-ala in a suitable solvent (e.g., DMF).

- Add the rhodamine derivative and coupling agent.

- Stir the reaction mixture at room temperature until completion.

- Purify the product using chromatography.

The resulting compound exhibits strong fluorescence, which is crucial for its application in enzyme assays.

Enzymatic Interactions

This compound serves as a fluorogenic substrate for serine proteinases. Upon enzymatic cleavage, the non-fluorescent substrate is converted into a highly fluorescent product, allowing for sensitive detection of enzyme activity.

Table 1: Enzymatic Kinetics of this compound

| Enzyme | Km (µM) | kcat (s^-1) | kcat/Km (s^-1·µM^-1) |

|---|---|---|---|

| Bovine Trypsin | 50 | 10 | 0.2 |

| Human Plasmin | 30 | 15 | 0.5 |

| Human Thrombin | 25 | 20 | 0.8 |

Data indicates that this compound exhibits varying sensitivity towards different serine proteinases, with human thrombin showing the highest catalytic efficiency.

Case Studies

- Detection of Protease Activity : A study demonstrated that this compound could effectively measure protease activity in biological samples. The fluorescence intensity correlated with enzyme concentration, providing a reliable method for quantifying proteolytic activity.

- In Vivo Applications : Research involving animal models has shown that this compound can be used to visualize protease activity in tissues, aiding in the understanding of pathological processes where serine proteinases are implicated.

The mechanism by which this compound functions as a substrate involves its interaction with the active site of serine proteinases. The cleavage of the Cbz-protected alanine moiety releases rhodamine, which fluoresces upon excitation:

This reaction not only highlights the enzyme's activity but also allows for real-time monitoring through fluorescence measurements.

Eigenschaften

IUPAC Name |

benzyl N-[(2S)-1-oxo-1-[[(2S)-1-oxo-1-[[(2S)-1-oxo-1-[[(2S)-1-oxo-1-[[3-oxo-6'-[[(2S)-1-oxo-1-[[(2S)-2-[[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoyl]amino]propan-2-yl]amino]spiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]propan-2-yl]amino]propan-2-yl]amino]propan-2-yl]amino]propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H66N10O15/c1-31(55(77)70-56(78)36(6)66-51(73)34(4)64-53(75)38(8)68-59(81)83-30-40-19-13-10-14-20-40)61-41-23-25-45-47(27-41)84-48-28-42(24-26-46(48)60(45)44-22-16-15-21-43(44)57(79)85-60)69-54(76)35(5)65-50(72)32(2)62-49(71)33(3)63-52(74)37(7)67-58(80)82-29-39-17-11-9-12-18-39/h9-28,31-38,61H,29-30H2,1-8H3,(H,62,71)(H,63,74)(H,64,75)(H,65,72)(H,66,73)(H,67,80)(H,68,81)(H,69,76)(H,70,77,78)/t31-,32-,33-,34-,35-,36-,37-,38-,60?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZIFCCPUGUDQD-GINFTPBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC6=CC=CC=C6)C7=CC=CC=C7C(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OCC6=CC=CC=C6)C7=CC=CC=C7C(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H66N10O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1167.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149695-85-2 | |

| Record name | Bis(N-benzyloxycarbonyltetraalanyl)rhodamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149695852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.